2-Fluoro-6-nitrotoluene

Catalog No.
S703542
CAS No.
769-10-8
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-nitrotoluene

CAS Number

769-10-8

Product Name

2-Fluoro-6-nitrotoluene

IUPAC Name

1-fluoro-2-methyl-3-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3

InChI Key

GXPIVRKDWZKIKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1F)[N+](=O)[O-]

2-Fluoro-6-nitrotoluene is characterized by its aromatic nature and the presence of both a fluorine and nitro functional group. It appears as a yellowish liquid or crystalline solid, depending on the temperature and purity. The compound has a molecular weight of approximately 155.13 g/mol and is known for its moderate solubility in organic solvents .

Currently, there is no documented research on a specific mechanism of action for 2-F-6-NT in biological systems.

As with most nitroaromatic compounds, 2-F-6-NT is likely to exhibit some degree of toxicity. Specific data is lacking, but caution should be exercised when handling it due to potential hazards, including:

  • Skin and eye irritation: Nitroaromatics can irritate or damage skin and eyes on contact [].
  • Inhalation hazard: Inhalation may cause respiratory irritation [].
  • Combustible: The presence of aromatic and nitro groups suggests flammability [].

Precursor for Fluorinated Fine Chemicals:

The presence of the fluorine atom makes 2-F-6-NT a valuable intermediate for synthesizing various fluorinated fine chemicals. These chemicals possess specific properties desirable in pharmaceuticals, agrochemicals, and electronic materials []. Studies have explored using 2-F-6-NT as a starting material for the synthesis of fluorinated biaryl compounds, which are important building blocks in drug discovery [].

Investigating Fluorine's Impact on Reactivity:

The incorporation of fluorine can alter the reactivity of a molecule. Researchers have employed 2-F-6-NT to understand how the fluorine atom positioned at the ortho-position (relative to the nitro group) affects reactivity in aromatic nucleophilic substitution reactions [, ]. This knowledge can be valuable in designing new synthetic strategies for fluorinated molecules.

Potential Applications in Materials Science:

Some studies have investigated the potential applications of 2-F-6-NT in materials science. For instance, research has explored using 2-F-6-NT as a precursor for the synthesis of fluorinated polymers with unique thermal and electrical properties []. However, further research is needed to determine the viability of these applications.

, including:

  • Reduction Reactions: 2-Fluoro-6-nitrotoluene can be reduced using stannous chloride, which transforms the nitro group into an amine .
  • Benzoylation: Following reduction, the compound can be subjected to benzoylation, yielding N-(3-fluoro-o-tolyl)benzamide .
  • Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced depending on reaction conditions.

2-Fluoro-6-nitrotoluene exhibits acute toxicity, being harmful if swallowed or if it comes into contact with skin . While specific biological activity data may be limited, compounds with similar structures often show varied biological effects, including potential antimicrobial or anti-inflammatory properties.

The synthesis of 2-Fluoro-6-nitrotoluene can be achieved through several methods:

  • Nitration of Toluene: Toluene can be nitrated in the presence of fluorine-containing reagents to introduce both nitro and fluoro groups.
  • Fluorination of 6-Nitrotoluene: Starting from 6-nitrotoluene, fluorination can selectively introduce the fluorine atom at the ortho position.
  • Reduction followed by Benzoylation: As mentioned earlier, this method involves reducing the nitro group and subsequently performing benzoylation to obtain derivatives .

2-Fluoro-6-nitrotoluene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides.
  • Chemical Research: It is often used in research settings for studying reaction mechanisms or as a precursor for more complex organic molecules.

While specific interaction studies for 2-Fluoro-6-nitrotoluene are not extensively documented, similar compounds have been studied for their interactions with biological systems. These studies often focus on:

  • Metabolism: Understanding how such compounds are metabolized in living organisms.
  • Toxicological Profiles: Evaluating potential health risks associated with exposure to these chemicals.

Several compounds share structural similarities with 2-Fluoro-6-nitrotoluene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Fluoro-2-nitrotoluene446-10-60.98
5-Fluoro-2-methyl-3-nitroaniline168770-44-30.95
1-Fluoro-2,4-dimethyl-5-nitrobenzene345-22-20.98
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride937783-91-00.91
2,3-Dimethyl-4-fluoronitrobenzene1736-87-40.93

Uniqueness

What sets 2-Fluoro-6-nitrotoluene apart from these similar compounds is its specific arrangement of functional groups, particularly the positioning of the fluorine and nitro groups on the aromatic ring. This unique arrangement can influence its reactivity and biological activity compared to its analogs.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

769-10-8

Wikipedia

2-Fluoro-6-nitrotoluene

Dates

Modify: 2023-08-15

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